6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine
Description
Properties
IUPAC Name |
6-(1-methylpiperidin-4-yl)oxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-14-6-4-10(5-7-14)15-11-3-2-9(12)8-13-11/h2-3,8,10H,4-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENQWQBCLJIVIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944401-79-0 | |
| Record name | 6-[(1-methylpiperidin-4-yl)oxy]pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 3-aminopyridine, undergoes a nucleophilic substitution reaction with a suitable leaving group to introduce the 1-methylpiperidin-4-yloxy group at the 6-position of the pyridine ring.
Ether Formation: The intermediate is then subjected to etherification conditions, often involving the use of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce the pyridine ring or the amine group.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acetic acid (CH₃COOH)
Reduction: LiAlH₄, NaBH₄, ethanol (EtOH)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃), DMF, THF
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced amine derivatives .
Scientific Research Applications
Structural Information
- Molecular Formula : CHNO
- SMILES : CN1CCC(CC1)OC2=NC=C(C=C2)N
- InChIKey : IENQWQBCLJIVIS-UHFFFAOYSA-N
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 208.14444 | 147.5 |
| [M+Na]+ | 230.12638 | 159.5 |
| [M+NH] + | 225.17098 | 155.5 |
| [M+K]+ | 246.10032 | 153.1 |
| [M-H]- | 206.12988 | 151.0 |
Medicinal Chemistry
6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine serves as a promising scaffold in the development of new pharmaceuticals due to its structural features that allow for diverse modifications. The compound's piperidine group enhances its interaction with biological targets, making it suitable for designing inhibitors or modulators of various enzymes and receptors.
Case Studies
- Antidepressant Activity : Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may have anticancer activity by inducing apoptosis in cancer cells through the activation of specific signaling pathways.
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective drug development, particularly in conditions like Alzheimer's disease and Parkinson's disease.
Chemical Biology
In chemical biology, this compound can be utilized as a tool for probing biological systems due to its ability to selectively bind to proteins or nucleic acids. Its unique structure allows researchers to design experiments that can elucidate the roles of specific biomolecules in cellular processes.
Structure-Activity Relationship (SAR) Studies
The versatility of the compound allows for extensive SAR studies, which are crucial for optimizing drug candidates. By modifying different parts of the molecule, researchers can assess how these changes affect biological activity, leading to more effective therapeutic agents.
Mechanism of Action
The mechanism of action of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Piperidine/Pyridine Systems
The following table compares key structural and physicochemical properties of 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine with analogs:
Key Observations:
- Ether vs. Amine Linkage : The ether group in the target compound may enhance solubility compared to the direct amine linkage in 6-(4-Methylpiperidin-1-yl)pyridin-3-amine, as oxygen increases polarity .
- Substituent Bulk: The 4-tert-butylphenoxy group in 6-(4-tert-butylphenoxy)pyridin-3-amine increases lipophilicity (higher MW and logP), which may enhance membrane permeability but reduce aqueous solubility compared to the target compound’s methylpiperidinyloxy group .
Physicochemical and ADME Properties
- LogP and Solubility: The target compound’s oxygen atom and tertiary amine in the piperidine ring likely result in a logP of ~1.5–2.0, intermediate between the hydrophilic 6-(4-Methylpiperidin-1-yl)pyridin-3-amine (logP ~1.0) and the lipophilic tert-butylphenoxy analog (logP ~3.5). This balance supports oral bioavailability .
- Metabolic Stability : The methyl group on the piperidine ring may reduce CYP450-mediated oxidation compared to unsubstituted piperidines, enhancing metabolic stability .
Biological Activity
6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine, a compound with a unique molecular structure, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound is characterized by the presence of a pyridine ring substituted with a 1-methylpiperidin-4-yloxy group. This specific arrangement is believed to influence its biological activity significantly.
Anticancer Activity
Recent studies have highlighted the compound's potent anticancer properties. In particular, it has shown significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cells. The IC50 values for several derivatives of this compound were reported to be less than 5 µM, indicating strong cytotoxic effects compared to control drugs like sorafenib.
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9b | A549 | <5 | G2/M phase arrest |
| 9d | MCF7 | <3 | Apoptosis induction |
| 9g | HCT116 | <3 | Necrosis induction |
The mechanisms through which this compound exerts its anticancer effects include:
- Cell Cycle Arrest : Compound 9b has been shown to induce G2/M phase arrest in MCF7 cells, leading to a significant increase in the percentage of cells in this phase as the concentration increases . This effect is critical as it prevents cancer cells from dividing and proliferating.
- Induction of Apoptosis : Several studies indicate that derivatives such as compounds 9b and 9d induce apoptosis in cancer cell lines. Flow cytometry analysis revealed that these compounds promote late apoptosis or necrosis in A549 and HCT116 cells .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups on the aromatic ring has been correlated with enhanced antiproliferative activity. For example, compounds with trifluoromethyl groups showed superior activity compared to those with methoxy groups .
Case Studies
In one notable study, researchers synthesized a series of compounds based on the structure of this compound and evaluated their biological activities. The study found that certain modifications led to improved potency against various cancer cell lines .
Example Case Study
A compound similar to this compound was tested against multiple cancer types. The results indicated that derivatives with halogen substitutions exhibited enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:
- React 6-chloropyridin-3-amine with 1-methylpiperidin-4-ol under basic conditions (e.g., NaOH in dichloromethane) to form the ether linkage .
- Optimize reaction parameters (temperature, solvent polarity, and catalyst) to improve yields. Evidence suggests using polar aprotic solvents (e.g., DMSO) and catalysts like cesium carbonate for efficient coupling .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- Key Techniques :
- NMR Spectroscopy : Use and NMR to confirm substituent positions and piperidine/pyridine ring connectivity. For example, the methoxy group in the piperidine ring appears as a singlet in NMR at ~3.0–3.5 ppm .
- HRMS : Confirm molecular weight with high-resolution mass spectrometry (e.g., ESI-HRMS) to validate the molecular formula .
- Elemental Analysis : Match experimental C/H/N percentages with theoretical values to confirm purity .
Q. How can reaction conditions be optimized to improve yield and purity?
- Strategies :
- Vary solvent systems (e.g., DMF for solubility vs. DCM for selectivity) .
- Use catalysts like copper(I) bromide or Pd-based systems for cross-coupling steps .
- Control temperature (e.g., 35–50°C for 24–48 hours) to balance reaction rate and side-product formation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Approach :
- Synthesize analogs with variations in the piperidine (e.g., substituents at the 4-position) or pyridine rings (e.g., halogenation at the 2- or 4-positions) .
- Test bioactivity (e.g., kinase inhibition or cytotoxicity) and correlate with structural features using 3D-QSAR models .
- Data Interpretation : Use computational tools (e.g., CoMFA or CoMSIA) to map steric/electronic contributions to activity .
Q. What computational methods are suitable for predicting the biological activity of this compound?
- Tools :
- Molecular Docking : Screen against target proteins (e.g., p38 MAP kinase) using AutoDock or Schrödinger Suite to predict binding affinity .
- MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., GROMACS) .
Q. How should researchers address contradictions in bioactivity data across studies?
- Analysis Framework :
- Compare assay conditions (e.g., cell lines, incubation times, and concentrations) .
- Evaluate compound stability under experimental conditions (e.g., pH sensitivity or metabolic degradation) .
- Validate purity using HPLC to rule out batch-specific impurities .
Q. What challenges arise in crystallographic characterization of this compound, and how can they be resolved?
- Challenges :
- Low crystal quality due to flexible piperidine/pyridine linkage.
- Twinning or disorder in the lattice .
- Solutions :
- Use high-resolution synchrotron X-ray sources.
- Refine structures with SHELXL or SIR97, incorporating restraints for flexible groups .
Q. What purification strategies are effective for removing synthetic byproducts?
- Techniques :
- Flash Chromatography : Use reverse-phase C18 columns for polar impurities .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to isolate high-purity crystals .
- Monitoring : Employ LC-MS to track impurities and confirm removal .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
